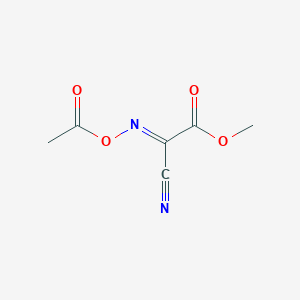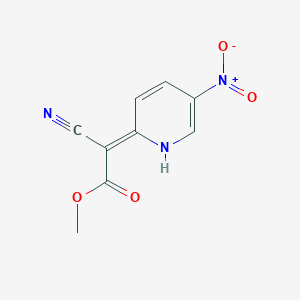
(Z)-Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to "(Z)-Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate" often involves reactions between specific nitro and cyano compounds. For example, derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate have been synthesized through the reaction of 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate, showcasing solid-state fluorescence properties (Chunikhin & Ershov, 2021).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using various spectroscopic and crystallographic techniques. For instance, the structures of (Z)-ethyl 2-cyano-2-(3H- and 2-methyl-3H-quinazoline-4-ylidene) acetate were established through 1H-NMR spectroscopy and X-ray analysis, revealing intramolecular NH---O=C hydrogen bonding, indicative of the sophisticated molecular interactions present in these compounds (Tulyasheva et al., 2005).
Chemical Reactions and Properties
Compounds within this chemical family participate in various chemical reactions, showcasing their reactivity. For example, cyano(nitro)methylating reagents like cyano-aci-nitroacetate have been used to synthesize δ-functionalized α-nitronitriles, demonstrating the versatility and reactivity of cyano and nitro functional groups in synthetic chemistry (Asahara, Muto, & Nishiwaki, 2014).
Physical Properties Analysis
The physical properties of such compounds are directly influenced by their molecular structure. For instance, the solid-state fluorescence observed in synthesized derivatives suggests significant potential for applications in materials science, where such properties are crucial (Chunikhin & Ershov, 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
- (Z)-Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate has been utilized in the stereoselective synthesis of 2-(2,4-dinitrophenyl)hydrazono- and (2-tosylhydrazono)-4-oxo-thiazolidine derivatives. These compounds showed significant broad anticancer activity, particularly against leukemia and colon cancer cell lines (Hassan et al., 2020).
Stereochemical Investigation in Synthesis
- This compound's reactivity pattern has been studied in the synthesis of novel dispirobisoxindole derivatives via [3+2] cycloaddition reactions. It showed distinct stereochemical outcomes depending on the reacting agents, contributing to the development of stereochemically diverse novel compounds (Dandia et al., 2013).
Novel Oxidations in Indole Derivatives
- The compound has been used in the study of oxidation versus nitration in indole derivatives, leading to novel functionalized 2-hydroxyindolenines. This demonstrates its utility in synthesizing complex organic molecules with specific configurations (Morales-Ríos et al., 1993).
Investigation in Tautomeric States and Crystal Structure
- Research involving (Z)-Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate has contributed to the understanding of tautomeric states and crystal structures of related compounds. This knowledge is critical in the field of crystallography and molecular design (Tulyasheva et al., 2005).
Nucleophilic Displacement Reactions
- The compound has been involved in studies of nucleophilic displacement reactions in aromatic systems. This research provides insights into the mechanisms and kinetics of such reactions, crucial for developing synthetic methodologies in organic chemistry (Brewis et al., 1974).
Synthesis of Novel Chromophores
- Its derivatives have been synthesized for use in the development of new push–pull chromophores, which are functionalized analogs of tricyanofuran-containing (TCF) series. This is significant in the field of materials science, particularly for the development of novel optical materials (Belikov et al., 2018).
Optical Properties in Derivatives
- Studies on derivatives of (Z)-Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate have focused on their optical properties, such as solid-state fluorescence. This research is vital for the development of new materials for optical applications (Chunikhin & Ershov, 2021).
Eigenschaften
IUPAC Name |
methyl (2Z)-2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)7(4-10)8-3-2-6(5-11-8)12(14)15/h2-3,5,11H,1H3/b8-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCVKFVOTUBORA-FPLPWBNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C1C=CC(=CN1)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\1/C=CC(=CN1)[N+](=O)[O-])/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

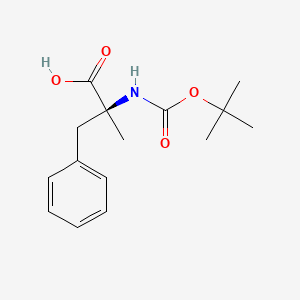
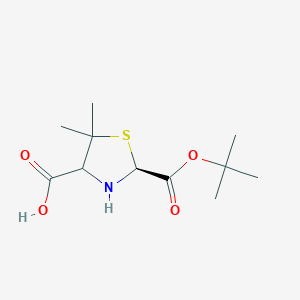

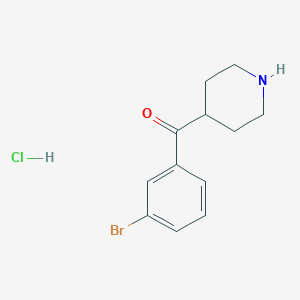
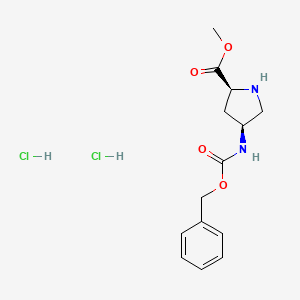

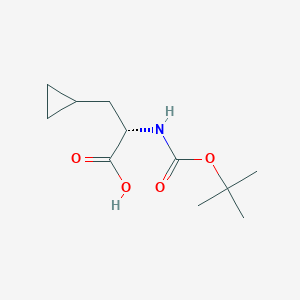
![S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1145931.png)
